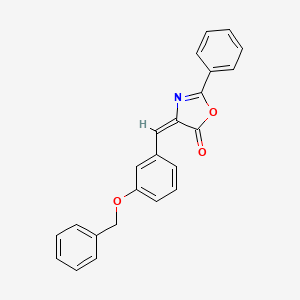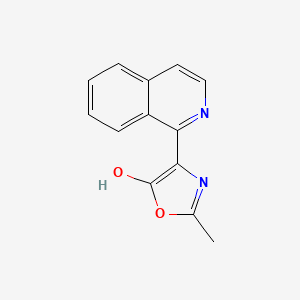
4-(Isoquinolin-1(2H)-ylidene)-2-methyl-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Isoquinolin-1(2H)-ylidene)-2-methyloxazol-5(4H)-one is a heterocyclic compound that combines the structural features of isoquinoline and oxazole
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isoquinolin-1(2H)-ylidene)-2-methyloxazol-5(4H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, a rhodium-catalyzed intermolecular cyclization between benzocyclobutenols and isocyanates can provide isoquinolin-1(2H)-ones via selective cleavage of a C-C bond . Another method involves the use of N-chloroamides as directing synthons for cobalt-catalyzed room-temperature C-H activation, followed by reaction with alkynes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would likely be applied to produce this compound on an industrial scale.
化学反応の分析
Types of Reactions
4-(Isoquinolin-1(2H)-ylidene)-2-methyloxazol-5(4H)-one can undergo various chemical reactions, including:
Substitution: AgSbF6-mediated selective thiolation and selenylation at the C-4 position of isoquinolin-1(2H)-ones.
Common Reagents and Conditions
Common reagents used in these reactions include AgSbF6 for thiolation and selenylation, and iodine for oxidative multiple C-H bond functionalization . Conditions often involve the use of specific catalysts and controlled environments to achieve the desired transformations.
Major Products
The major products formed from these reactions include various functionalized isoquinolin-1(2H)-ones and related heterocyclic compounds .
科学的研究の応用
4-(Isoquinolin-1(2H)-ylidene)-2-methyloxazol-5(4H)-one has several scientific research applications:
作用機序
The mechanism by which 4-(Isoquinolin-1(2H)-ylidene)-2-methyloxazol-5(4H)-one exerts its effects involves interactions with various molecular targets and pathways. For example, its antifungal activity may be attributed to the inhibition of specific enzymes involved in fungal cell wall synthesis . The compound’s structure allows it to interact with multiple biological targets, making it a versatile molecule for drug development.
類似化合物との比較
Similar Compounds
Isoquinolin-1(2H)-ones: These compounds share the isoquinoline core and exhibit similar chemical reactivity.
Uniqueness
4-(Isoquinolin-1(2H)-ylidene)-2-methyloxazol-5(4H)-one is unique due to its combination of isoquinoline and oxazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
142052-73-1 |
|---|---|
分子式 |
C13H10N2O2 |
分子量 |
226.23 g/mol |
IUPAC名 |
4-isoquinolin-1-yl-2-methyl-1,3-oxazol-5-ol |
InChI |
InChI=1S/C13H10N2O2/c1-8-15-12(13(16)17-8)11-10-5-3-2-4-9(10)6-7-14-11/h2-7,16H,1H3 |
InChIキー |
MLWVSAPJYWLIRB-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(O1)O)C2=NC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


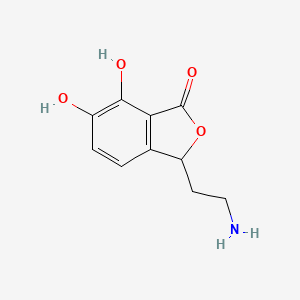
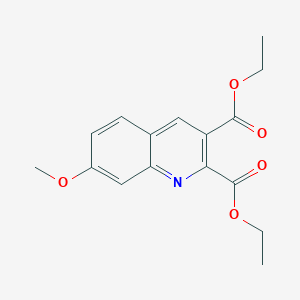

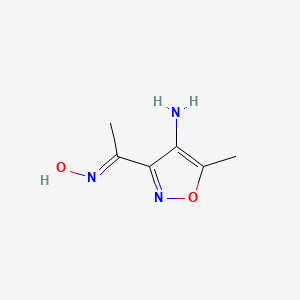
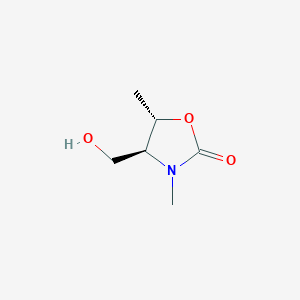
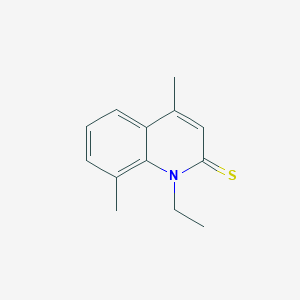
![2-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15207928.png)

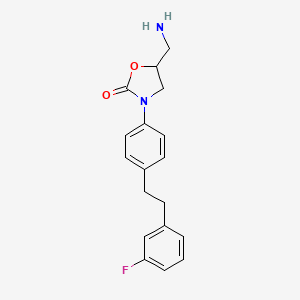
![4-((Trifluoromethyl)thio)benzo[d]oxazole-2-carboxylic acid](/img/structure/B15207938.png)

